lithium;1,2-dihydropyrrol-2-ide

Description

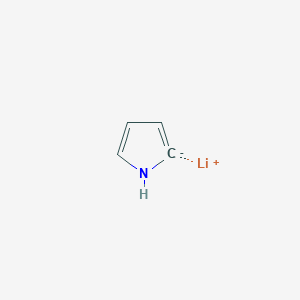

Lithium;1,2-dihydropyrrol-2-ide is an organolithium compound characterized by a pyrrolide anion stabilized by lithium. It is primarily utilized in organic synthesis as a strong base or nucleophile, enabling deprotonation reactions and facilitating the formation of carbon-carbon bonds. Its structure combines the aromaticity of the pyrrolide ring with the reactivity of lithium, making it valuable in specialized synthetic pathways, such as the preparation of heterocyclic compounds or polymer initiators.

Properties

CAS No. |

63762-36-7 |

|---|---|

Molecular Formula |

C4H4LiN |

Molecular Weight |

73.0 g/mol |

IUPAC Name |

lithium;1,2-dihydropyrrol-2-ide |

InChI |

InChI=1S/C4H4N.Li/c1-2-4-5-3-1;/h1-3,5H;/q-1;+1 |

InChI Key |

GOYZJQHIHVWIRY-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CN[C-]=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1,2-dihydropyrrol-2-ide typically involves the reaction of 1,2-dihydropyrrole with an organolithium reagent such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive organolithium reagent from reacting with moisture or oxygen. The reaction can be represented as follows:

1,2-dihydropyrrole+butyllithium→this compound+butane

The reaction is typically carried out at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination. Additionally, the purification of the product may involve techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2-dihydropyrrol-2-ide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole derivatives.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The lithium ion can be substituted with other metal ions or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents such as halides or other organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrrole derivatives.

Reduction: Reduced forms of the starting materials.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Lithium;1,2-dihydropyrrol-2-ide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,2-dihydropyrrol-2-ide involves the coordination of the lithium ion to the 1,2-dihydropyrrol-2-ide anion. This coordination enhances the nucleophilicity of the anion, making it highly reactive in various chemical reactions. The compound can act as a nucleophile in substitution reactions or as a reducing agent in reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Lithium Compounds

The following table compares lithium;1,2-dihydropyrrol-2-ide with structurally or functionally analogous lithium-based compounds. Key parameters include reactivity, solubility, thermal stability, and industrial relevance.

| Compound | Structure | Basicity (pKa) | Solubility | Primary Applications | Thermal Stability |

|---|---|---|---|---|---|

| This compound | Pyrrolide-Li complex | ~35–38 (estimated) | Soluble in THF, ethers | Specialty organic synthesis | Moderate (decomposes >100°C) |

| Lithium diisopropylamide (LDA) | Dialkylamide-Li | ~36–38 | Soluble in THF, hydrocarbons | Broad deprotonation reactions | High (stable up to 150°C) |

| Lithium hexamethyldisilazide (LiHMDS) | Silazide-Li | ~26–28 | Soluble in polar aprotic solvents | Sterically hindered substrates | High (stable up to 200°C) |

| Lithium carbonate (Li₂CO₃) | Inorganic salt | ~13.8 (aqueous) | Poor in organic solvents | Batteries, ceramics, pharmaceuticals | Very high (melts at 720°C) |

| Lithium hydroxide (LiOH) | Inorganic hydroxide | ~14.3 (aqueous) | Soluble in water | CO₂ scrubbing, grease production | High (decomposes at 924°C) |

Key Findings:

Reactivity : this compound exhibits intermediate basicity compared to LDA and LiHMDS, making it suitable for selective deprotonation of moderately acidic substrates (e.g., α-hydrogens in esters or ketones). Its pyrrolide ring may also participate in coordination chemistry, enhancing substrate activation .

Solubility: Unlike inorganic lithium compounds (e.g., Li₂CO₃ or LiOH), which are water-soluble, this compound requires non-polar solvents like THF, limiting its utility in aqueous systems but favoring anhydrous organic reactions.

Industrial Relevance: While lithium carbonate and hydroxide dominate industrial markets (e.g., battery production, Figure 1 in ; EU trade data in ), organolithium compounds like this compound remain confined to laboratory-scale synthesis due to sensitivity to moisture and air.

Medical Context: Lithium salts (e.g., Li₂CO₃) are widely used in psychiatry (), but organolithium compounds lack therapeutic applications due to their high reactivity and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.